
2'-Deoxyuridine-5,6-D2
Vue d'ensemble
Description
2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . It belongs to a class of compounds known as Pyrimidine 2’-deoxyribonucleosides . It closely resembles the chemical composition of uridine but without the presence of the 2’ hydroxyl group .
Synthesis Analysis
The synthesis of 2′-deoxyuridine-5′-triphosphate derivatives involves bearing linkers of varying length, bulk, and flexibility, at position 5 of the pyrimidine base . Nucleotide analogues with terminal functional groups are of interest due to their application potential for the functional labelling of DNA strands .Chemical Reactions Analysis
The metabolic pathways of 2’-Deoxyuridine involve its conversion to deoxyuridine triphosphate during DNA synthesis . It can also be inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase) .Physical And Chemical Properties Analysis
The average weight of 2’-Deoxyuridine is 228.202 and its monoisotopic mass is 228.074621504 . Its chemical formula is C9H12N2O5 .Applications De Recherche Scientifique
Cell Turnover Kinetics
5-Bromo-2′-deoxyuridine (BrdU) is commonly used to measure cell turnover in vivo. A mathematical model was developed to quantify cell proliferation and loss, illustrating its application in assessing T lymphocyte turnover in both uninfected and SIV-infected rhesus macaques (Bonhoeffer et al., 2000).
Stem Cell Research
Exposure of neural stem cells to BrdU resulted in a loss of stem cell markers and glial differentiation, accompanied by a rapid loss of global DNA CpG methylation. This suggests caution in the use of BrdU in stem cell research and highlights its potential in differentiation therapy (Schneider & d’Adda di Fagagna, 2012).
Antiviral Research
Research into novel 5-substituted pyrimidine nucleosides based on the nucleoside 5-formyl-2'-deoxyuridine demonstrated significant antiviral activity against orthopoxviruses, highlighting its potential in biodefense against smallpox (Fan et al., 2006).
Photocyclization Chemistry
The synthesis and photocyclization chemistry of 5-phenylthio-2'-deoxyuridine in duplex DNA opens new avenues for the preparation of DNA with an extended pi system, which has implications for biotechnology and therapeutic applications (Zeng et al., 2006).
Conformational Analysis
A comprehensive conformational analysis of 2'-deoxyuridine provided insights into the geometric, vibrational, and energetic features of intramolecular H-bonds, contributing to our understanding of DNA structure and function (Yurenko et al., 2008).
Radiosensitization
Studies on electrophilic 5-substituted uracils proposed as potential radiosensitizers identified candidates with better characteristics than existing radiosensitizers, opening new paths for anticancer treatment (Makurat et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-AQAQJVFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxyuridine-5,6-D2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



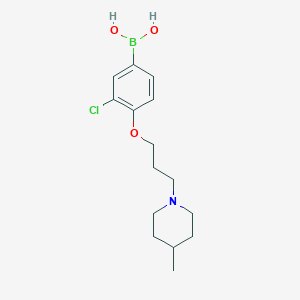
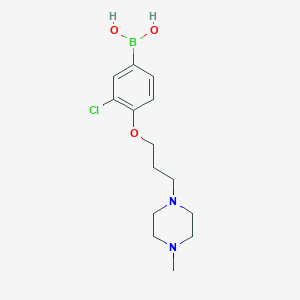
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(propan-2-yl)piperazine](/img/structure/B1434357.png)
![3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1434358.png)
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)
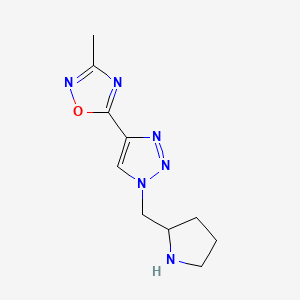
![1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1434363.png)
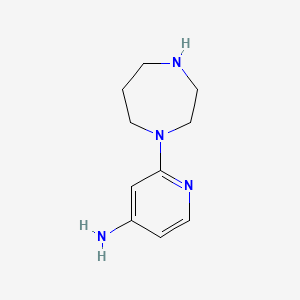
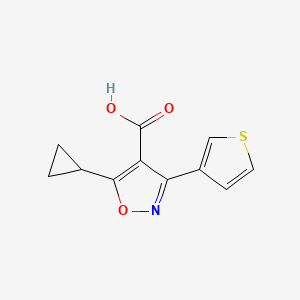
![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine](/img/structure/B1434370.png)
![N,N-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434371.png)
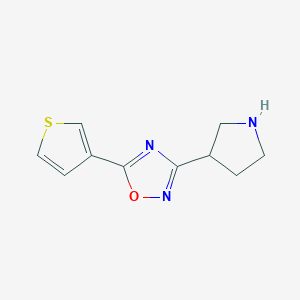
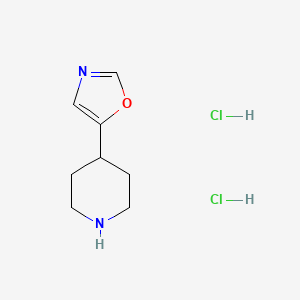
![N-methyl-1-(6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1434376.png)